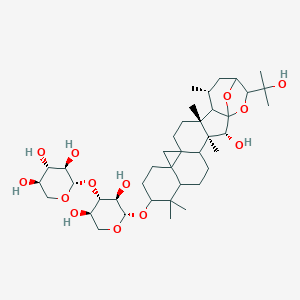

Cimiside B

Description

Properties

IUPAC Name |

(2S,3R,4S,5R)-2-[(2S,3R,4S,5R)-3,5-dihydroxy-2-[[(1S,2R,3S,4R,7R,9S,12R,14S,17R,18R,19R,21R,22S)-2-hydroxy-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24-dioxaheptacyclo[19.2.1.01,18.03,17.04,14.07,12.012,14]tetracosan-9-yl]oxy]oxan-4-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H64O13/c1-18-14-21-30(35(4,5)47)53-40(52-21)29(18)36(6)12-13-39-17-38(39)11-10-24(34(2,3)22(38)8-9-23(39)37(36,7)33(40)46)50-32-27(45)28(20(42)16-49-32)51-31-26(44)25(43)19(41)15-48-31/h18-33,41-47H,8-17H2,1-7H3/t18-,19-,20-,21-,22+,23+,24+,25+,26-,27-,28+,29-,30+,31+,32+,33-,36-,37-,38-,39+,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FQXVWSGUAKXSLO-CKLOPMIDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(OC3(C1C4(CCC56CC57CCC(C(C7CCC6C4(C3O)C)(C)C)OC8C(C(C(CO8)O)OC9C(C(C(CO9)O)O)O)O)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@@H]2[C@H](O[C@]3([C@H]1[C@]4(CC[C@@]56C[C@@]57CC[C@@H](C([C@@H]7CC[C@H]6[C@@]4([C@H]3O)C)(C)C)O[C@H]8[C@@H]([C@H]([C@@H](CO8)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O)C)O2)C(C)(C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H64O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

752.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Cimiside B from Cimicifuga foetida: A Technical Guide on its Natural Sourcing, Analysis, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimiside B, a cycloartane triterpenoid saponin isolated from the rhizomes of Cimicifuga foetida, has garnered interest for its potential therapeutic properties, including anti-inflammatory and cytotoxic activities. This technical guide provides an in-depth overview of this compound, focusing on its natural source, methods for its isolation and quantification, and an exploration of its biological mechanisms of action. This document synthesizes available scientific literature to offer researchers and drug development professionals a comprehensive resource for future studies and applications of this natural compound.

Natural Source and Quantification

This compound is a naturally occurring phytochemical found in the rhizomes of Cimicifuga foetida (Sheng Ma), a perennial plant belonging to the Ranunculaceae family. This plant has a history of use in traditional Chinese medicine for treating various ailments, including headaches, inflammation, and pain. The concentration of triterpenoid saponins in C. foetida can vary depending on factors such as the geographical origin, harvest time, and storage conditions of the plant material.

While specific quantitative data for this compound is limited in publicly available literature, a study on a related cycloartane triterpenoid, actein, reported a yield of 0.17% from the dried rhizomes of Cimicifuga foetida.[1][2] This provides an approximate benchmark for the potential abundance of similar saponins in the plant.

Table 1: Quantitative Data of a Related Triterpenoid Saponin in Cimicifuga foetida

| Compound | Plant Part | Extraction Method | Reported Yield (%) | Analytical Method | Reference |

| Actein | Rhizomes | Recrystallization | 0.17 | Not Specified | [1][2] |

Experimental Protocols

Isolation of this compound from Cimicifuga foetida Rhizomes

The isolation of this compound and other cycloartane glycosides from C. foetida rhizomes typically involves solvent extraction followed by chromatographic purification. The following is a generalized protocol based on methods described for similar compounds.[3][4]

Materials:

-

Dried and powdered rhizomes of Cimicifuga foetida

-

80% Ethanol

-

n-Butanol

-

Silica gel for column chromatography

-

Reversed-phase C18 silica gel

-

Solvents for chromatography (e.g., chloroform, methanol, water, acetonitrile)

Protocol:

-

Extraction: The powdered rhizomes are extracted exhaustively with 80% ethanol at room temperature. The resulting extract is concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with n-butanol. The n-butanol fraction, which is enriched with saponins, is collected and concentrated.

-

Silica Gel Column Chromatography: The n-butanol fraction is subjected to silica gel column chromatography, eluting with a gradient of chloroform-methanol or a similar solvent system. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Reversed-Phase Column Chromatography: Fractions containing compounds with similar polarity to this compound are further purified using reversed-phase C18 column chromatography with a methanol-water or acetonitrile-water gradient system.

-

Final Purification: Final purification may be achieved through repeated column chromatography or by using techniques such as preparative high-performance liquid chromatography (HPLC) to yield pure this compound.

-

Structure Elucidation: The structure of the isolated this compound is confirmed using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Quantitative Analysis of this compound

High-performance liquid chromatography (HPLC) is the most common method for the quantitative analysis of triterpenoid saponins like this compound. Due to the lack of a strong chromophore in many saponins, UV detection can be challenging.[5] Therefore, detectors such as an Evaporative Light Scattering Detector (ELSD) or Mass Spectrometry (MS) are often preferred.[6]

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)

-

Detector: UV, ELSD, or MS

-

Mobile phase: A gradient of acetonitrile and water is commonly used.

Protocol:

-

Standard Preparation: A stock solution of purified this compound of known concentration is prepared in methanol or a suitable solvent. A series of calibration standards are prepared by diluting the stock solution.

-

Sample Preparation: A known weight of powdered C. foetida rhizome is extracted with a defined volume of solvent (e.g., 80% methanol) using ultrasonication or reflux. The extract is then filtered through a 0.45 µm filter before injection into the HPLC system.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column.

-

Mobile Phase: A typical gradient might start with a lower concentration of acetonitrile in water and gradually increase the acetonitrile concentration over the run.

-

Flow Rate: Typically 1.0 mL/min.

-

Column Temperature: Maintained at a constant temperature, e.g., 25°C.

-

Injection Volume: Typically 10-20 µL.

-

-

Detection:

-

UV: If a UV detector is used, detection is often performed at a low wavelength (e.g., 205 nm).

-

ELSD: This detector is suitable for non-volatile compounds and provides a more universal response.

-

MS: Mass spectrometry provides high sensitivity and selectivity and can confirm the identity of the peak corresponding to this compound based on its mass-to-charge ratio.

-

-

Quantification: A calibration curve is constructed by plotting the peak area of the this compound standards against their concentrations. The concentration of this compound in the plant extract is then determined by interpolating its peak area on the calibration curve.

Biological Activity and Signaling Pathways

This compound and related compounds from Cimicifuga foetida have demonstrated significant biological activities, primarily anti-inflammatory and cytotoxic effects against cancer cells. The underlying mechanisms are believed to involve the modulation of key cellular signaling pathways.

Anticancer Activity: Induction of Apoptosis

Studies on Cimiside E, a structurally similar compound, have shown that it can induce apoptosis (programmed cell death) in cancer cells.[7][8] The proposed mechanism involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Caption: Proposed apoptotic pathways induced by this compound.

Anti-inflammatory Activity: Inhibition of the NF-κB Pathway

The anti-inflammatory properties of compounds from Cimicifuga foetida are often attributed to their ability to inhibit the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[9] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes.

Caption: Inhibition of the NF-κB signaling pathway by this compound.

Conclusion

This compound, a triterpenoid saponin from Cimicifuga foetida, presents a promising scaffold for the development of new therapeutic agents, particularly in the areas of oncology and inflammatory diseases. This technical guide has summarized the current knowledge regarding its natural source, analytical methodologies, and potential mechanisms of action. Further research is warranted to precisely quantify the content of this compound in C. foetida, optimize its isolation, and further elucidate its molecular targets and signaling pathways to fully realize its therapeutic potential.

Caption: Experimental workflow for this compound.

References

- 1. integrativebiology.ac.cn [integrativebiology.ac.cn]

- 2. Cytotoxic Cycloartane Triterpenoid Saponins from the Rhizomes of Cimicifuga foetida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Trinor-cycloartane glycosides from the rhizomes of Cimicifuga foetida - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cycloartane Glycosides from the Roots of Cimicifuga foetida with Wnt Signaling Pathway Inhibitory Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Analysis of terpene compounds in Cimicifuga foetida L. by reversed-phase high-performance liquid chromatography with evaporative light scattering detection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Cimiside E arrests cell cycle and induces cell apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Cimiside E arrests cell cycle and induces cell apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. isez.pan.krakow.pl [isez.pan.krakow.pl]

An In-depth Technical Guide to Glycoside Alkaloids from Cimicifuga dahurica

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimicifuga dahurica (Turcz.) Maxim., a perennial herb belonging to the Ranunculaceae family, has a long history of use in traditional Chinese medicine for its anti-inflammatory, analgesic, and antipyretic properties. Modern phytochemical investigations have revealed that the rhizomes and aerial parts of this plant are rich sources of various bioactive compounds, particularly triterpenoid glycosides and phenolic glycosides. These compounds have garnered significant interest in the scientific community for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities. This technical guide provides a comprehensive overview of the glycoside alkaloids isolated from Cimicifuga dahurica, their biological activities, the experimental protocols for their study, and the signaling pathways through which they exert their effects.

Quantitative Bioactivity Data of Glycoside Alkaloids from Cimicifuga dahurica

The following tables summarize the quantitative data on the biological activities of various glycoside alkaloids and other compounds isolated from Cimicifuga dahurica. It is important to note that comprehensive quantitative data on the concentration of these specific glycosides within different parts of the plant is not extensively available in the current literature and represents a key area for future research.

Table 1: Anti-proliferative Activity of Compounds from Cimicifuga dahurica against MCF-7 Breast Cancer Cells

| Compound | Type | Concentration | Anti-proliferative Effect | Reference |

| Ethanolic Extract | Crude Extract | 30 µg/mL | Significant | [1] |

| Compound 7 (a lignan glycoside) | Lignan Glycoside | 10 µM | Most significant | [1] |

| Compound 1 | Phenolic | 10 µM | Significant | [1] |

| Compound 2 | Phenolic | 10 µM | Significant | [1] |

| Compound 8 | Lignan | 10 µM | Significant | [1] |

| Compound 9 | Lignan | 10 µM | Significant | [1] |

Table 2: Inhibitory Effects of Triterpenoid Glycosides from Cimicifuga dahurica on Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

| Compound | IC50 (µM) |

| Compound 3 | > 100 |

| Compound 5 | 29.8 ± 1.5 |

| Compound 6 | 45.3 ± 2.1 |

| Compound 7 | 33.7 ± 1.8 |

| Compound 8 | 68.4 ± 3.2 |

Experimental Protocols

This section details the methodologies for the extraction, isolation, and biological evaluation of glycoside alkaloids from Cimicifuga dahurica.

Extraction and Isolation of Glycoside Alkaloids

The general workflow for extracting and isolating glycoside alkaloids from Cimicifuga dahurica involves solvent extraction followed by various chromatographic techniques.

a) Extraction:

-

Plant Material Preparation: Dried and powdered rhizomes or aerial parts of Cimicifuga dahurica are used as the starting material.

-

Solvent Extraction: The powdered plant material is typically extracted with 70% ethanol at room temperature.[1] This process is often repeated multiple times to ensure maximum yield.

-

Concentration: The resulting ethanolic extract is then concentrated under reduced pressure to obtain a crude extract.

b) Isolation:

The crude extract is subjected to a series of chromatographic steps to isolate individual compounds. This process, known as bioassay-guided fractionation, involves testing the fractions at each stage for biological activity to guide the separation process.

-

Initial Fractionation: The crude extract is often suspended in water and partitioned successively with solvents of increasing polarity, such as n-hexane, ethyl acetate, and n-butanol, to separate compounds based on their polarity.

-

Column Chromatography: The active fractions are then subjected to various column chromatography techniques, including:

-

Silica Gel Column Chromatography: To separate compounds based on their polarity.

-

Sephadex LH-20 Column Chromatography: For size exclusion chromatography to separate compounds based on their molecular size.

-

Octadecylsilyl (ODS) Column Chromatography: A type of reversed-phase chromatography.

-

-

High-Performance Liquid Chromatography (HPLC): Preparative HPLC is used for the final purification of individual compounds.[2]

References

- 1. Chemical Constituents from Cimicifuga dahurica and Their Anti-Proliferative Effects on MCF-7 Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cimicifuga species identification by high performance liquid chromatography-photodiode array/mass spectrometric/evaporative light scattering detection for quality control of black cohosh products - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Molecular Mechanisms of Cimiside B: A Technical Guide for Researchers

For Immediate Release

[City, State] – [Date] – Cimiside B, a triterpenoid saponin derived from plants of the Cimicifuga genus, has garnered interest for its potential anti-inflammatory and anticancer properties. This technical guide provides an in-depth exploration of the current theoretical frameworks surrounding the mechanism of action of this compound, designed for researchers, scientists, and drug development professionals. While direct research on this compound is limited, this guide synthesizes information from closely related compounds and analogous molecular pathways to propose and detail its potential mechanisms, focusing on the modulation of key signaling cascades in inflammation and apoptosis.

Core Theoretical Mechanisms of Action

Based on preliminary data and research on analogous compounds, the primary mechanisms of action for this compound are hypothesized to involve the inhibition of pro-inflammatory pathways and the induction of apoptosis in cancer cells . These effects are likely mediated through the modulation of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, as well as the activation of the caspase cascade.

Theory 1: Anti-Inflammatory Effects via NF-κB and MAPK Pathway Inhibition

This compound is theorized to exert its anti-inflammatory effects by suppressing the activation of the NF-κB and MAPK signaling pathways, which are central regulators of the inflammatory response. In response to pro-inflammatory stimuli such as lipopolysaccharide (LPS), these pathways trigger the transcription of genes encoding inflammatory mediators.

A proposed mechanism suggests that this compound may inhibit the phosphorylation and subsequent degradation of IκBα, the inhibitory subunit of NF-κB. This action would prevent the translocation of the active p65 subunit to the nucleus, thereby downregulating the expression of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6, as well as enzymes such as iNOS and COX-2.

Concurrently, this compound may also attenuate the phosphorylation of key MAPK proteins, including p38, ERK, and JNK. The inhibition of these kinases would further contribute to the suppression of inflammatory gene expression.

Figure 1: Proposed inhibition of NF-κB and MAPK pathways by this compound.

Theory 2: Induction of Apoptosis via Caspase Activation

In the context of cancer, this compound is hypothesized to induce programmed cell death, or apoptosis, through the activation of the caspase cascade. This can be initiated through either the extrinsic (death receptor-mediated) or the intrinsic (mitochondrial-mediated) pathway.

The extrinsic pathway is triggered by the binding of ligands to death receptors on the cell surface, leading to the activation of initiator caspase-8. The intrinsic pathway is initiated by cellular stress, resulting in the release of cytochrome c from the mitochondria and the activation of initiator caspase-9. Both initiator caspases converge to activate the executioner caspase-3, which then cleaves various cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.

Research on the closely related compound, Cimiside E, has shown that it can induce apoptosis through both the extrinsic and intrinsic pathways in gastric cancer cells. It is plausible that this compound acts similarly, potentially upregulating the expression of pro-apoptotic proteins while downregulating anti-apoptotic proteins.

Figure 2: Proposed apoptotic signaling cascade activated by this compound.

Experimental Protocols

To investigate the proposed mechanisms of action of this compound, the following experimental protocols are suggested.

In vitro Anti-inflammatory Activity Assay

-

Cell Culture: Culture RAW 264.7 macrophage cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Seed cells in 96-well plates and allow them to adhere overnight. Pre-treat cells with various concentrations of this compound for 1 hour.

-

Inflammation Induction: Stimulate the cells with 1 µg/mL of lipopolysaccharide (LPS) for 24 hours.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture medium using the Griess reagent.

-

Cytokine Measurement: Quantify the levels of TNF-α, IL-1β, and IL-6 in the culture supernatants using commercially available ELISA kits.

-

Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the protein levels of p-IκBα, IκBα, p-p65, p65, p-p38, p38, p-ERK, ERK, p-JNK, and JNK.

Apoptosis Assay

-

Cell Culture: Culture a relevant cancer cell line (e.g., a gastric or lung cancer cell line) in appropriate media.

-

Treatment: Treat the cells with varying concentrations of this compound for 24, 48, and 72 hours.

-

Cell Viability Assay: Assess cell viability using the MTT assay.

-

Apoptosis Detection:

-

Annexin V/PI Staining: Stain the cells with Annexin V-FITC and propidium iodide (PI) and analyze by flow cytometry to quantify early and late apoptotic cells.

-

DAPI Staining: Stain the cells with DAPI and observe nuclear morphology changes (chromatin condensation and fragmentation) under a fluorescence microscope.

-

-

Caspase Activity Assay: Measure the activities of caspase-3, -8, and -9 using colorimetric or fluorometric assay kits.

-

Western Blot Analysis: Analyze the expression levels of key apoptotic proteins, including Bcl-2, Bax, cleaved caspase-3, cleaved caspase-8, cleaved caspase-9, and PARP.

Quantitative Data Summary

As direct quantitative data for this compound is not yet widely available in the public domain, the following tables present hypothetical data based on expected outcomes from the described experiments and data from analogous compounds. These tables are for illustrative purposes to guide researchers in their data presentation.

Table 1: Effect of this compound on Pro-inflammatory Mediators in LPS-stimulated RAW 264.7 Cells

| Treatment | NO Production (% of Control) | TNF-α (pg/mL) | IL-6 (pg/mL) |

| Control | 100 ± 5.2 | 15.3 ± 2.1 | 22.5 ± 3.4 |

| LPS (1 µg/mL) | 450 ± 21.8 | 850.6 ± 45.2 | 1230.1 ± 67.8 |

| LPS + this compound (10 µM) | 280 ± 15.4 | 520.4 ± 33.1 | 750.9 ± 41.2 |

| LPS + this compound (50 µM) | 150 ± 9.8 | 210.7 ± 18.9 | 310.3 ± 25.6 |

Table 2: Apoptotic Effects of this compound on a Cancer Cell Line

| Treatment | Cell Viability (%) | Apoptotic Cells (%) | Caspase-3 Activity (Fold Change) |

| Control | 100 ± 4.5 | 3.2 ± 0.8 | 1.0 ± 0.1 |

| This compound (10 µM) | 75.6 ± 6.1 | 25.4 ± 3.2 | 2.5 ± 0.3 |

| This compound (50 µM) | 42.1 ± 3.8 | 68.9 ± 5.7 | 5.8 ± 0.6 |

Conclusion and Future Directions

The proposed mechanisms of action for this compound, centered on the inhibition of NF-κB and MAPK pathways and the induction of caspase-dependent apoptosis, provide a solid foundation for future research. The experimental protocols and data presentation formats outlined in this guide are intended to facilitate standardized and comprehensive investigations into this promising natural compound. Further studies are warranted to validate these theories, elucidate the precise molecular targets of this compound, and explore its therapeutic potential in inflammatory diseases and cancer.

Unveiling the Therapeutic Potential of Cimiside B: A Technical Guide to its Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimiside B, a triterpenoid glycoside isolated from plants of the Cimicifuga genus, is emerging as a compound of significant interest in the fields of pharmacology and drug development. Belonging to a class of natural products known for their diverse biological activities, this compound is garnering attention for its potential anti-inflammatory, anticancer, and bone-protective properties. This technical guide provides a comprehensive overview of the known biological activities of this compound and related compounds from Cimicifuga species, offering insights into its mechanisms of action, quantitative data from relevant studies, and detailed experimental methodologies. While specific in-depth studies on this compound are limited, the data presented from closely related triterpenoid glycosides and extracts from its natural sources provide a strong foundation for understanding its therapeutic promise.

Anti-inflammatory Activity

The hallmark biological activity attributed to this compound and related compounds is their potent anti-inflammatory effect. Chronic inflammation is a key driver of numerous diseases, and the modulation of inflammatory pathways is a critical area of therapeutic research.

Inhibition of Key Inflammatory Mediators

Studies on triterpenoid glycosides isolated from Cimicifuga dahurica have demonstrated their ability to suppress the production of key inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. These compounds effectively reduce the release of nitric oxide (NO) and down-regulate the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), both pivotal enzymes in the inflammatory cascade.[1]

Table 1: Anti-inflammatory Activity of Triterpenoid Glycosides from Cimicifuga dahurica

| Compound | Concentration (µM) | NO Inhibition (%) | iNOS Expression | COX-2 Expression |

| Compound 3 | 10 | Significant | Down-regulated | Partially Lowered |

| Compound 5 | 10 | Significant | Down-regulated | Partially Lowered |

| Compound 6 | 10 | Significant | Down-regulated | Partially Lowered |

| Compound 7 | 10 | Significant | Down-regulated | Partially Lowered |

| Compound 8 | 10 | Significant | Down-regulated | Partially Lowered |

| Data derived from a study on triterpenoid glycosides from Cimicifuga dahurica in LPS-stimulated RAW 264.7 macrophages.[1] |

Modulation of Macrophage Polarization

An aqueous extract of Cimicifuga dahurica has been shown to reprogram the polarization of tumor-associated macrophages (TAMs) from a tumor-promoting M2 phenotype to a tumor-killing M1 phenotype. This reprogramming leads to the apoptosis of multiple myeloma cells, highlighting a novel anti-cancer mechanism linked to its immunomodulatory and anti-inflammatory properties.[2][3]

Anticancer Activity

Beyond its anti-inflammatory effects, this compound and its congeners exhibit promising anticancer activities. The molecular mechanisms underlying these effects are multifaceted, primarily involving the induction of apoptosis and inhibition of cancer cell proliferation.

Inhibition of NF-κB Signaling

A key mechanism implicated in the anticancer and anti-inflammatory effects of Cimicifuga triterpenoids is the inhibition of the NF-κB signaling pathway. The transcription factor NF-κB plays a crucial role in cell survival, proliferation, and inflammation, and its constitutive activation is a hallmark of many cancers. A triterpenoid glycoside known as KHF16, isolated from Cimicifuga racemosa, has been shown to suppress breast cancer partially through the inhibition of this pathway.[4] Similarly, 25-acetylcimigenol xylopyranoside (ACCX), another triterpenoid from C. racemosa, abrogates NF-κB signaling induced by RANKL and TNFα.[5]

Induction of Apoptosis in Myeloma Cells

The immunomodulatory effect of Cimicifuga dahurica extract on macrophage polarization has a direct consequence on cancer cell viability. By promoting a shift to the M1 macrophage phenotype, the extract indirectly induces apoptosis in multiple myeloma cells.[2][3]

Bone Protective Activity

Emerging evidence suggests a significant role for Cimicifuga glycosides in bone metabolism, particularly in the inhibition of osteoclastogenesis, the process of bone resorption. This positions these compounds as potential therapeutic agents for bone disorders like osteoporosis.

Inhibition of Osteoclast Differentiation and Function

Extracts from Cimicifuga foetida and Cimicifuga racemosa have been demonstrated to prevent postmenopausal osteoporosis by inhibiting the autophagy of osteoclasts.[6] This effect is mediated through the activation of cannabinoid receptor 2 (CB2R) and estrogen receptor alpha (ERα). Furthermore, the triterpenoid glycoside ACCX from C. racemosa potently blocks in vitro osteoclastogenesis induced by both Receptor Activator of Nuclear Factor κB Ligand (RANKL) and Tumor Necrosis Factor-alpha (TNFα).[5]

Table 2: Effect of 25-acetylcimigenol xylopyranoside (ACCX) on Osteoclastogenesis

| Treatment | Effect on Osteoclastogenesis | Signaling Pathway(s) Inhibited |

| ACCX (in vitro) | Potent blockage of RANKL-induced osteoclastogenesis | NF-κB and ERK |

| ACCX (in vitro) | Potent blockage of TNFα-induced osteoclastogenesis | NF-κB and ERK |

| ACCX (in vivo) | Attenuation of TNFα-induced bone loss | - |

| Data from a study on the effects of a triterpene glycoside from Black Cohosh.[5] |

Signaling Pathways Modulated by Cimicifuga Triterpenoids

The biological activities of this compound and related compounds are underpinned by their interaction with and modulation of key cellular signaling pathways.

NF-κB Signaling Pathway

As previously mentioned, the inhibition of the NF-κB pathway is a central mechanism. Triterpenoids from Cimicifuga interfere with the activation of this pathway, likely by preventing the phosphorylation and subsequent degradation of IκBα, which in turn prevents the nuclear translocation of the p65 subunit of NF-κB.

Caption: Inhibition of the NF-κB signaling pathway by this compound and its analogs.

RANKL/RANK Signaling Pathway in Osteoclastogenesis

In the context of bone metabolism, Cimicifuga triterpenoids interfere with the RANKL/RANK signaling axis, which is critical for osteoclast differentiation and activation. By inhibiting this pathway, these compounds can reduce bone resorption.

Caption: Inhibition of RANKL-induced osteoclastogenesis by a Cimicifuga triterpenoid.

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound and related compounds, this section outlines the general methodologies for key experiments cited in the literature.

Cell Culture

-

RAW 264.7 Macrophages: These cells are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin at 37°C in a humidified atmosphere of 5% CO2.

-

Multiple Myeloma Cell Lines (e.g., H929): Cultured in RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics under standard cell culture conditions.

Nitric Oxide (NO) Production Assay

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

Collect the cell culture supernatant.

-

Mix the supernatant with an equal volume of Griess reagent (1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride).

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the concentration of nitrite using a sodium nitrite standard curve.

Western Blot Analysis for Protein Expression

-

Lyse the treated cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA protein assay kit.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against target proteins (e.g., iNOS, COX-2, p-IκBα, IκBα, p65) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

Osteoclastogenesis Assay

-

Isolate bone marrow cells from the femurs and tibias of mice and culture them in α-MEM with 10% FBS and M-CSF.

-

After 3 days, collect the adherent cells (bone marrow-derived macrophages, BMMs).

-

Seed BMMs in a 96-well plate and culture with M-CSF and RANKL in the presence or absence of the test compound.

-

After 5-7 days, fix the cells and stain for tartrate-resistant acid phosphatase (TRAP), a marker for osteoclasts.

-

Count the number of TRAP-positive multinucleated cells (≥3 nuclei) under a microscope.

Caption: General experimental workflow for assessing the biological activities of Cimicifuga compounds.

Conclusion and Future Directions

The collective evidence from studies on Cimicifuga extracts and their constituent triterpenoid glycosides strongly suggests that this compound possesses significant anti-inflammatory, anticancer, and bone-protective properties. The modulation of key signaling pathways, particularly the NF-κB and RANKL pathways, appears to be central to its mechanism of action.

While the data presented in this guide provide a robust framework for understanding the potential of this compound, further research is imperative. Future studies should focus on:

-

Isolation and purification of this compound in sufficient quantities for comprehensive biological evaluation.

-

Direct assessment of this compound's activity in the assays described herein to obtain specific quantitative data such as IC50 values.

-

In vivo studies to evaluate the efficacy, pharmacokinetics, and safety profile of this compound in relevant animal models of inflammatory diseases, cancer, and osteoporosis.

-

Structure-activity relationship (SAR) studies of this compound and its analogs to optimize its therapeutic properties.

The exploration of this compound and its related compounds holds great promise for the development of novel therapeutics for a range of debilitating diseases. This technical guide serves as a valuable resource for researchers and drug development professionals poised to unlock the full therapeutic potential of this intriguing natural product.

References

- 1. tandfonline.com [tandfonline.com]

- 2. Aqueous Extract of Cimicifuga dahurica Reprogramming Macrophage Polarization by Activating TLR4-NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. KHF16 is a Leading Structure from Cimicifuga foetida that Suppresses Breast Cancer Partially by Inhibiting the NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A triterpene glycoside from black cohosh that inhibits osteoclastogenesis by modulating RANKL and TNFalpha signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cimicifuga foetida and C. racemosa prevent postmenopausal osteoporosis by inhibiting autophagy of osteoclasts via CB2R and ERα - PubMed [pubmed.ncbi.nlm.nih.gov]

Cimiside B: A Technical Deep Dive into its Anti-Inflammatory Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction

Cimiside B, a triterpenoid saponin isolated from plants of the Cimicifuga genus, has garnered interest for its potential anti-inflammatory properties. This technical guide synthesizes the current understanding of this compound's anti-inflammatory activity, drawing upon research conducted on related compounds and extracts from its botanical source. While direct quantitative data for this compound remains limited in publicly accessible literature, this document provides a comprehensive overview of the mechanisms and experimental methodologies relevant to its investigation, serving as a valuable resource for ongoing and future research.

Core Anti-Inflammatory Mechanisms

The anti-inflammatory effects of triterpenoid saponins from Cimicifuga species are believed to be mediated through the modulation of key inflammatory pathways. The primary mechanisms include the inhibition of pro-inflammatory mediators such as nitric oxide (NO) and prostaglandins, as well as the regulation of inflammatory cytokine production.

Inhibition of Nitric Oxide Production

Excessive production of nitric oxide by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Research on extracts from Cimicifuga racemosa, containing triterpene glycosides like this compound, has demonstrated a significant reduction in nitric oxide production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages. This effect is attributed to the downregulation of iNOS expression at the mRNA and protein levels, rather than direct inhibition of the iNOS enzyme's activity.[1][2]

Modulation of Cyclooxygenase (COX) Pathways

Regulation of Pro-Inflammatory Cytokines

Chronic inflammation is often characterized by the sustained production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6). The signaling pathways responsible for the production of these cytokines, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways, are potential targets for anti-inflammatory agents. Although direct evidence for this compound is pending, studies on related compounds suggest that triterpenoid saponins can interfere with these signaling cascades.

Quantitative Data on Related Compounds

While specific IC50 values for this compound are not available in the reviewed literature, studies on other cycloartane triterpenoids isolated from Cimicifuga taiwanensis provide valuable insights into the potential potency of this class of compounds.

| Compound | Source | Assay | Cell Line | IC50 (µM) |

| Cimicitaiwanin B | Cimicifuga taiwanensis | LPS-induced NO production | RAW 264.7 | 8.37[3] |

| Cimicitaiwanin C | Cimicifuga taiwanensis | LPS-induced NO production | RAW 264.7 | 6.54[3] |

| Cimicitaiwanin D | Cimicifuga taiwanensis | LPS-induced NO production | RAW 264.7 | 10.11[3] |

| Cimicitaiwanin E | Cimicifuga taiwanensis | LPS-induced NO production | RAW 264.7 | 24.58[3] |

| Cimicitaiwanin F | Cimicifuga taiwanensis | LPS-induced NO production | RAW 264.7 | 15.36[3] |

| 23-epi-26-deoxyactein | Cimicifuga racemosa | Identified as an active principle in inhibiting NO production | RAW 264.7 | - |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the investigation of anti-inflammatory compounds like this compound.

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay quantifies nitrite, a stable and soluble breakdown product of NO.

-

Cell Culture and Treatment: RAW 264.7 macrophage cells are seeded in 96-well plates and allowed to adhere. The cells are then pre-treated with various concentrations of this compound for a specified period (e.g., 1 hour). Subsequently, inflammation is induced by adding lipopolysaccharide (LPS).

-

Sample Collection: After the incubation period (e.g., 24 hours), the cell culture supernatant is collected.

-

Griess Reaction: An equal volume of Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) is added to the supernatant.

-

Quantification: The absorbance is measured at approximately 540 nm using a microplate reader. The nitrite concentration is determined by comparison with a standard curve generated using known concentrations of sodium nitrite.

Cyclooxygenase (COX-2) Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of COX-2.

-

Enzyme and Substrate Preparation: Recombinant COX-2 enzyme is prepared in a suitable buffer. Arachidonic acid is used as the substrate.

-

Inhibitor Incubation: The COX-2 enzyme is pre-incubated with various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) for a defined time.

-

Enzymatic Reaction: The reaction is initiated by the addition of arachidonic acid.

-

Product Quantification: The amount of prostaglandin E2 (PGE2) produced is quantified using methods such as Enzyme-Linked Immunosorbent Assay (ELISA) or Liquid Chromatography-Mass Spectrometry (LC-MS). The inhibitory activity is calculated as the percentage reduction in PGE2 production compared to the vehicle control.

Pro-Inflammatory Cytokine (TNF-α and IL-6) Measurement (ELISA)

This method quantifies the concentration of specific cytokines in cell culture supernatants.

-

Cell Culture and Stimulation: Similar to the NO assay, RAW 264.7 cells are treated with this compound and then stimulated with LPS.

-

Supernatant Collection: The cell culture supernatant is collected after an appropriate incubation period.

-

ELISA Procedure:

-

A 96-well plate is coated with a capture antibody specific for the cytokine of interest (TNF-α or IL-6).

-

The plate is blocked to prevent non-specific binding.

-

The collected supernatants and a series of known cytokine standards are added to the wells.

-

A detection antibody conjugated to an enzyme (e.g., horseradish peroxidase) is added.

-

A substrate for the enzyme is added, leading to a colorimetric reaction.

-

-

Data Analysis: The absorbance is measured, and the cytokine concentration in the samples is determined from the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways potentially modulated by this compound and a general workflow for its anti-inflammatory evaluation.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Caption: Potential modulation of the MAPK signaling pathway by this compound.

References

Unveiling the Anticancer Potential of Cimiside E: A Technical Overview

A comprehensive analysis of the in vitro anticancer activity of the triterpene glycoside, Cimiside E, revealing its pro-apoptotic and cell cycle arrest mechanisms.

Executive Summary

Cimiside E, a triterpene xyloside isolated from Cimicifuga heracleifolia Komarov, has demonstrated significant anticancer properties in preclinical studies.[2] This document provides a detailed technical guide for researchers, scientists, and drug development professionals on the core findings related to Cimiside E's effects on cancer cells. The primary mechanism of action involves the induction of apoptosis (programmed cell death) and cell cycle arrest, specifically targeting gastric cancer cells. This guide summarizes the quantitative data on its cytotoxic effects, details the experimental protocols used to elucidate its mechanism, and provides visual representations of the key signaling pathways involved.

Quantitative Data Summary

The cytotoxic and anti-proliferative effects of Cimiside E have been quantified in human gastric cancer cell lines. The available data is summarized below for clear comparison.

| Parameter | Cell Line | Value | Duration of Treatment | Reference |

| IC50 | Gastric Cancer Cells | 14.58 µM | 24 hours | [2][3] |

| Anti-proliferative Activity (IC50) | AGS Cells | 28.7 µM | 48 hours | [4] |

| 14.6 µM | 48 hours | [4] | ||

| 8.1 µM | 48 hours | [4] | ||

| Cell Cycle Arrest | AGS Cells | S Phase | 24 hours (at 30 µM) | [2][4] |

| G2/M Phase | 24 hours (at 60 µM and 90 µM) | [2][4] |

Core Anticancer Mechanisms

Cimiside E exerts its anticancer effects primarily through the induction of apoptosis and the disruption of the cell cycle in cancer cells.

Induction of Apoptosis

Cimiside E has been shown to induce apoptosis in gastric cancer cells through both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) pathways.[2][4] This is achieved through the activation of a caspase cascade, a family of proteases that are central to the execution of apoptosis.[2][4]

Key molecular events in Cimiside E-induced apoptosis include:

-

Activation of the Extrinsic Pathway: Cimiside E treatment leads to the increased expression of Fas and Fas ligand (FasL), initiating the death receptor pathway.[4]

-

Modulation of the Intrinsic Pathway: The compound increases the Bax/Bcl-2 ratio, which promotes mitochondrial membrane permeabilization and the release of pro-apoptotic factors.[4]

-

Caspase Activation: A decrease in the levels of procaspase-3 indicates its cleavage and activation, leading to the execution of apoptosis.[4]

-

p53 Modulation: Cimiside E treatment results in a decrease in the levels of mutant p53.[4]

Cell Cycle Arrest

Cimiside E demonstrates a dose-dependent effect on the cell cycle of gastric cancer cells. At lower concentrations (30 µM), it induces cell cycle arrest in the S phase.[2][4] At higher concentrations (60 µM and 90 µM), the arrest occurs at the G2/M phase.[2][4] This disruption of the normal cell cycle progression prevents cancer cell proliferation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by Cimiside E and a typical experimental workflow for assessing its anticancer properties.

Signaling Pathways

Caption: Cimiside E Induced Apoptosis Signaling Pathways.

Caption: Experimental Workflow for Cell Cycle Analysis.

Detailed Experimental Protocols

The following are detailed methodologies for the key experiments cited in the research on Cimiside E's anticancer properties.

Cell Viability Assay (MTT Assay)

-

Objective: To determine the cytotoxic effect of Cimiside E on cancer cells and calculate the IC50 value.

-

Procedure:

-

Seed gastric cancer cells (e.g., AGS) in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of Cimiside E (e.g., 0, 10, 20, 40, 80 µM) and incubate for the desired time periods (e.g., 24, 48 hours).

-

Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

-

Apoptosis Analysis (Annexin V-FITC and Propidium Iodide Staining)

-

Objective: To quantify the percentage of apoptotic cells after treatment with Cimiside E.

-

Procedure:

-

Treat gastric cancer cells with different concentrations of Cimiside E for 24 hours.

-

Harvest the cells by trypsinization and wash with ice-cold PBS.

-

Resuspend the cells in 1X binding buffer.

-

Add Annexin V-FITC and propidium iodide (PI) to the cell suspension and incubate in the dark for 15 minutes at room temperature.

-

Analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

-

Cell Cycle Analysis

-

Objective: To determine the effect of Cimiside E on cell cycle distribution.

-

Procedure:

-

Treat gastric cancer cells with various concentrations of Cimiside E for 24 hours.

-

Harvest the cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.

-

Wash the fixed cells with PBS and resuspend in a solution containing PI and RNase A.

-

Incubate for 30 minutes in the dark at room temperature.

-

Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

-

Western Blot Analysis

-

Objective: To investigate the effect of Cimiside E on the expression levels of apoptosis-related proteins.

-

Procedure:

-

Treat cells with Cimiside E for the specified times and concentrations.

-

Lyse the cells in RIPA buffer to extract total proteins.

-

Determine protein concentration using a BCA protein assay.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Fas, FasL, Bax, Bcl-2, procaspase-3, p53, and a loading control like β-actin) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion and Future Directions

The available data strongly suggest that Cimiside E is a promising natural compound with potent anticancer properties against gastric cancer cells. Its ability to induce apoptosis through both intrinsic and extrinsic pathways, coupled with its dose-dependent cell cycle arrest, marks it as a molecule of interest for further investigation. Future research should focus on:

-

In vivo studies: To evaluate the antitumor efficacy and safety of Cimiside E in animal models of gastric cancer.

-

Broad-spectrum activity: To investigate the effects of Cimiside E on other types of cancer cell lines.

-

Synergistic effects: To explore the potential of Cimiside E in combination with existing chemotherapeutic agents to enhance their efficacy and overcome drug resistance.

-

Structure-activity relationship studies: To identify the key structural features of Cimiside E responsible for its anticancer activity, which could guide the synthesis of more potent analogs.

The detailed methodologies and pathway analyses presented in this guide provide a solid foundation for researchers to build upon in the ongoing effort to develop novel and effective cancer therapies.

References

- 1. Cimiside B | 152685-91-1 | CGA68591 | Biosynth [biosynth.com]

- 2. Cimiside E arrests cell cycle and induces cell apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Cimiside E arrests cell cycle and induces cell apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

Triterpenoid Saponins: A Comprehensive Technical Guide for Researchers and Drug Development Professionals

An In-depth Review of the Chemistry, Pharmacology, and Therapeutic Potential of Triterpenoid Saponins

Triterpenoid saponins, a diverse class of naturally occurring glycosides, have garnered significant attention within the scientific community for their broad spectrum of pharmacological activities. Found abundantly in a variety of plant species, these complex molecules are characterized by a hydrophobic triterpenoid aglycone (sapogenin) linked to one or more hydrophilic sugar moieties. This amphipathic nature is fundamental to their biological effects, which range from anti-inflammatory and anticancer to immunomodulatory and antiviral activities. This technical guide provides a detailed overview of triterpenoid saponins, focusing on their extraction, biological activities with quantitative data, and the molecular pathways they influence.

Extraction and Quantification of Triterpenoid Saponins

The isolation and quantification of triterpenoid saponins from plant matrices are critical preliminary steps for research and drug development. The choice of extraction method significantly impacts the yield and purity of the obtained saponins.

Data Presentation: Extraction Yields

The efficiency of extraction is influenced by the plant material, the solvent used, and the extraction technique. Modern techniques such as ultrasound-assisted extraction (UAE) and pressurized liquid extraction (PLE) often offer higher yields and shorter extraction times compared to conventional methods like Soxhlet extraction.[1][2]

| Plant Source | Triterpenoid Saponin | Extraction Method | Solvent | Yield | Reference |

| Panax ginseng | Total Ginsenosides | Ultrasound-Assisted Extraction | 70% Ethanol | 43.9 mg/g | [1] |

| Panax ginseng | Total Ginsenosides | Pressurized Hot Water Extraction | Water | 11.2 mg/g | [2] |

| Panax notoginseng leaves | Notoginsenoside Fc | Ultrasound-Assisted Extraction | 86% Ethanol | 17.30 mg/g | [3] |

| Panax quinquefolium leaves | Total Saponins | Maceration | 20% Ethanol | 12.19% | [4] |

| Glycyrrhiza glabra | Glycyrrhizic Acid | Ultrasound-Assisted Extraction | Water with Ammonia | 9% | [5] |

| Hedera helix | Hederacoside C | Maceration | 99.8% Methanol | 17.6% (of spray-dried extract) | [6][7] |

Data Presentation: Biological Activity (IC₅₀ Values)

Triterpenoid saponins have demonstrated significant cytotoxic effects against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key metric for quantifying this activity.

| Triterpenoid Saponin | Cancer Cell Line | IC₅₀ (µM) | Reference |

| Ginsenosides | |||

| Protopanaxadiol (PPD) | Lewis Lung Carcinoma (LLC1) | 180 µg/mL | [8] |

| Protopanaxatriol (PPTH) | Lewis Lung Carcinoma (LLC1) | 325 µg/mL | [8] |

| 20(S)-Ginsenoside Rg3 | Multiple cancer cell lines | Low cytotoxic potency in vitro | [8] |

| 25-OCH₃-PPD | Multiple cancer cell lines | Potent activity | [9] |

| Glycyrrhetinic Acid & Derivatives | |||

| Glycyrrhetinic Acid | A549 (Non-small cell lung cancer) | 6170 | [10] |

| Glycyrrhetinic Acid Derivative 50 | NTUB1 (Bladder cancer) | 2.34 | [11] |

| Glycyrrhetinic Acid Derivative 133 | A253 (Neck cancer) | 1.9 | [11] |

| 18β-Glycyrrhetinic Acid | MCF-7 (Breast cancer) | 125.8 | [12] |

| 18β-Glycyrrhetinic Acid | T-47D (Breast cancer) | 135.6 | [12] |

| Saikosaponins | |||

| Saikosaponin D | THP-1 (Leukemia) - E-selectin binding | 1.8 | [13] |

| Saikosaponin D | THP-1 (Leukemia) - L-selectin binding | 3.0 | [13] |

| Saikosaponin D | THP-1 (Leukemia) - P-selectin binding | 4.3 | [13] |

| Saikosaponin D | MDA-MB-231 (Breast cancer) | 7.293 | [14] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of research findings. This section provides protocols for key experiments related to the extraction, purification, and analysis of triterpenoid saponins.

Soxhlet Extraction of Ginsenosides from Panax ginseng

This protocol is a conventional method for the efficient extraction of ginsenosides.[15]

Materials:

-

Dried and powdered Panax ginseng root

-

Methanol

-

Soxhlet apparatus (including boiling flask, extraction chamber with thimble, and condenser)

-

Heating mantle

-

Rotary evaporator

Procedure:

-

Place a known amount of powdered ginseng root into a cellulose thimble.

-

Insert the thimble into the Soxhlet extraction chamber.

-

Fill the boiling flask with methanol to approximately two-thirds of its volume.

-

Assemble the Soxhlet apparatus and connect the condenser to a water source.

-

Heat the methanol in the boiling flask using the heating mantle to initiate the extraction process.

-

Continue the extraction for 20-24 hours, allowing for continuous cycling of the solvent.[15]

-

After extraction, allow the apparatus to cool.

-

Collect the methanolic extract from the boiling flask.

-

Concentrate the extract under reduced pressure using a rotary evaporator to obtain the crude ginsenoside extract.

Ultrasound-Assisted Extraction (UAE) of Glycyrrhizic Acid from Glycyrrhiza glabra

UAE is a modern and efficient method for extracting triterpenoid saponins.[5]

Materials:

-

Dried and powdered Glycyrrhiza glabra root

-

Deionized water

-

Ammonia solution

-

Ultrasonic bath or probe sonicator

-

Filtration apparatus

-

Rotary evaporator

Procedure:

-

Weigh a specific amount of powdered licorice root and place it in an extraction vessel.

-

Add the extraction solvent (deionized water with a specific percentage of ammonia) at a defined liquid-to-solid ratio.[5]

-

Place the vessel in an ultrasonic bath or immerse the ultrasonic probe into the mixture.

-

Apply ultrasound at a specific frequency (e.g., 35 kHz) and power for a predetermined time (e.g., 30-60 minutes) and temperature.[5][16]

-

After sonication, filter the mixture to separate the extract from the solid plant material.

-

Wash the residue with a small amount of the extraction solvent to ensure complete recovery.

-

Combine the filtrates and concentrate them under reduced pressure using a rotary evaporator to yield the crude glycyrrhizic acid extract.

Purification of Ginsenosides by Column Chromatography

Column chromatography is a fundamental technique for the separation and purification of individual saponins from a crude extract.[15]

Materials:

-

Crude ginsenoside extract

-

Silica gel (for normal-phase chromatography) or C18 reversed-phase silica gel

-

Glass column

-

Solvent system (e.g., a gradient of chloroform-methanol-water for normal-phase or methanol-water for reversed-phase)

-

Fraction collector

-

Thin-layer chromatography (TLC) plates and developing chamber

-

Visualizing agent (e.g., 10% sulfuric acid in ethanol, followed by heating)

Procedure:

-

Prepare a slurry of the stationary phase (e.g., silica gel) in the initial mobile phase solvent.

-

Pack the slurry into the glass column, ensuring a uniform and compact bed.

-

Dissolve the crude ginsenoside extract in a minimal amount of the initial mobile phase.

-

Carefully load the sample onto the top of the column.

-

Begin elution with the mobile phase, starting with a low polarity solvent and gradually increasing the polarity (gradient elution).[15]

-

Collect fractions of the eluate using a fraction collector.

-

Monitor the separation by spotting aliquots of the collected fractions onto TLC plates, developing the plates in an appropriate solvent system, and visualizing the spots.

-

Combine fractions containing the same purified ginsenoside based on their TLC profiles.

-

Evaporate the solvent from the combined fractions to obtain the purified ginsenoside.

HPLC-UV Analysis of Glycyrrhizic Acid

High-performance liquid chromatography (HPLC) is a standard analytical technique for the quantification of specific triterpenoid saponins.[17][18]

Instrumentation and Conditions:

-

HPLC System: Equipped with a pump, autosampler, column oven, and UV detector.

-

Column: Reversed-phase C18 column (e.g., 125 mm × 4.0 mm, 5 µm particle size).[17]

-

Mobile Phase: An isocratic mixture of 5.3 mM phosphate buffer and acetonitrile (65:35 v/v).[17]

-

Flow Rate: 1.0 mL/min.[18]

-

Column Temperature: 40°C.[6]

-

Detection Wavelength: 252 nm.[17]

-

Injection Volume: 10-20 µL.

Procedure:

-

Prepare a standard stock solution of glycyrrhizic acid of known concentration in the mobile phase.

-

Prepare a series of calibration standards by diluting the stock solution.

-

Prepare the sample solution by dissolving a known amount of the licorice extract in the mobile phase and filtering it through a 0.45 µm syringe filter.

-

Inject the standard solutions into the HPLC system to construct a calibration curve by plotting peak area against concentration.

-

Inject the sample solution into the HPLC system.

-

Identify the glycyrrhizic acid peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of glycyrrhizic acid in the sample by using the calibration curve.

Signaling Pathways and Experimental Workflows

Triterpenoid saponins exert their pharmacological effects by modulating various intracellular signaling pathways. Understanding these mechanisms is crucial for targeted drug development. The following diagrams, generated using the DOT language for Graphviz, illustrate key signaling pathways and a general experimental workflow.

Signaling Pathway Diagrams

Caption: Triterpenoid saponins can inhibit the PI3K/Akt/mTOR signaling pathway.

Caption: Modulation of the MAPK signaling pathway by triterpenoid saponins.

Caption: Inhibition of the NF-κB signaling pathway by triterpenoid saponins.

Experimental Workflow Diagram

Caption: A general experimental workflow for triterpenoid saponin research.

References

- 1. researchgate.net [researchgate.net]

- 2. engineering.purdue.edu [engineering.purdue.edu]

- 3. mdpi.com [mdpi.com]

- 4. Optimization of saponin extraction from the leaves of Panax notoginseng and Panax quinquefolium and evaluation of their antioxidant, antihypertensive, hypoglycemic and anti-inflammatory activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimized ultrasound-assisted extraction of glycyrrhizic acid from Glycyrrhiza glabra followed by one-pot hydrolysis to and nanoemulsified separation of glycyrrhetinic acid for food applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Quantification of Triterpene Saponins of Hedera Helix Spray-Dried Extract by HPLC [jonuns.com]

- 7. sid.ir [sid.ir]

- 8. The in Vitro Structure-Related Anti-Cancer Activity of Ginsenosides and Their Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Ginsenosides as Anticancer Agents: In vitro and in vivo Activities, Structure–Activity Relationships, and Molecular Mechanisms of Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Glycyrrhizin enhances the antitumor activity of cisplatin in non‑small cell lung cancer cells by influencing DNA damage and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 11. tandfonline.com [tandfonline.com]

- 12. 18β-glycyrrhetinic Acid Modulated Autophagy is Cytotoxic to Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. medchemexpress.com [medchemexpress.com]

- 14. researchgate.net [researchgate.net]

- 15. Isolation and analysis of ginseng: advances and challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Effects of ultrasound on extraction of glycyrrhizin from Glycyrrhiza glabra L. in comparison with modified Rosen's method [ijmapr.areeo.ac.ir]

- 17. researchgate.net [researchgate.net]

- 18. juniperpublishers.com [juniperpublishers.com]

Cimiside B: A Technical Guide for Researchers

Abstract

Cimiside B is a naturally occurring triterpenoid saponin isolated from plants of the Cimicifuga genus, such as Cimicifuga dahurica and Cimicifuga foetida. This document provides a comprehensive technical overview of this compound, including its molecular characteristics, and discusses its potential biological activities. While specific research on this compound is limited, this guide draws upon available data and studies of closely related compounds to provide insights into its potential mechanisms of action and to outline relevant experimental protocols for its investigation. This guide is intended for researchers, scientists, and professionals in drug development interested in the therapeutic potential of novel natural products.

Core Molecular Data

This compound is classified as a glycoside alkaloid or a triterpenoid saponin.[1] Its core molecular and physical properties are summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C40H64O13 | MedChemExpress[1], DC Chemicals |

| Molecular Weight | 752.93 g/mol | MedChemExpress[1], DC Chemicals |

| CAS Number | 152685-91-1 | MedChemExpress[1] |

| Class | Triterpenoid Saponin | Biosynth |

| Appearance | White to off-white solid | MedChemExpress[1] |

| Initial Source | Cimicifuga foetida Linn., Cimicifuga dahurica | MedChemExpress, DC Chemicals |

Potential Biological Activities

This compound is reported to possess anti-inflammatory properties.[1] While detailed mechanistic studies on this compound are not extensively available, research on related triterpenoid saponins from the Cimicifuga genus and other plants suggests potential mechanisms of action, including anti-inflammatory, pro-apoptotic, and cell cycle regulatory effects.

Anti-inflammatory Activity

Triterpenoid saponins isolated from plants have been shown to exert anti-inflammatory effects by inhibiting the production of inflammatory mediators such as nitric oxide (NO) and prostaglandin E2 (PGE2).[2] This is often achieved by suppressing the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) in macrophages stimulated by lipopolysaccharides (LPS).[2]

Apoptosis Induction and Cell Cycle Arrest

Studies on closely related compounds, such as Cimiside E, have demonstrated the ability to induce apoptosis and cause cell cycle arrest in cancer cells.[3][4] Cimiside E was found to induce apoptosis through both the extrinsic and intrinsic pathways, involving the activation of a caspase cascade.[3][4] Furthermore, it was shown to arrest the cell cycle at the S phase and G2/M phase in gastric cancer cells.[3][4] It is plausible that this compound may exert similar effects, though this requires experimental verification.

Experimental Protocols

In Vitro Anti-inflammatory Activity Assay

This protocol outlines a general method to assess the anti-inflammatory effects of this compound on macrophage cells.

Cell Line: RAW 264.7 murine macrophage cell line.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Treatment: Seed cells in 96-well plates and allow them to adhere. Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulation: Stimulate the cells with lipopolysaccharide (LPS; 1 µg/mL) for 24 hours to induce an inflammatory response.

-

Nitric Oxide (NO) Measurement: Measure the accumulation of nitrite in the culture medium using the Griess reagent.

-

Prostaglandin E2 (PGE2) Measurement: Quantify the concentration of PGE2 in the culture supernatant using an ELISA kit.

-

Western Blot Analysis: Lyse the cells and perform Western blot analysis to determine the protein expression levels of iNOS and COX-2. Use β-actin as a loading control.

-

RT-PCR Analysis: Isolate total RNA and perform reverse transcription-polymerase chain reaction (RT-PCR) to measure the mRNA expression levels of iNOS and COX-2.

Apoptosis and Cell Cycle Analysis

This protocol is adapted from studies on Cimiside E and outlines methods to evaluate the pro-apoptotic and cell cycle-disrupting effects of this compound on a cancer cell line (e.g., a gastric cancer cell line).[3][4]

Cell Line: Human gastric cancer cell line (e.g., SNU-1).

Methodology:

-

Cell Viability Assay (MTT Assay): Treat cells with various concentrations of this compound for 24, 48, and 72 hours. Assess cell viability using the MTT assay to determine the IC50 value.

-

Morphological Assessment of Apoptosis: Treat cells with this compound and stain with a DNA-binding dye (e.g., Hoechst 33342). Observe nuclear condensation and fragmentation under a fluorescence microscope.

-

Annexin V-FITC/PI Staining: To quantify apoptosis, treat cells with this compound, then stain with Annexin V-FITC and propidium iodide (PI). Analyze the stained cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Cycle Analysis: Treat cells with this compound, then fix them in ethanol and stain the DNA with PI. Analyze the cell cycle distribution (G0/G1, S, G2/M phases) by flow cytometry.[5][6]

-

Western Blot Analysis for Apoptosis-Related Proteins: Analyze the expression of key proteins in the apoptotic pathways, such as caspases (caspase-3, -8, -9), Bcl-2 family proteins (Bcl-2, Bax), and Fas/FasL, by Western blotting.

Signaling Pathways

While the specific signaling pathways modulated by this compound have not been elucidated, based on the activities of related compounds, it is hypothesized to be involved in the NF-κB and apoptosis signaling pathways.

Potential Involvement in the NF-κB Signaling Pathway

The anti-inflammatory effects of many natural compounds are mediated through the inhibition of the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway.[7][8] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory genes, including iNOS and COX-2. Inhibition of this pathway would be consistent with the observed anti-inflammatory effects of related triterpenoid saponins.

Caption: Hypothesized inhibition of the NF-κB signaling pathway by this compound.

Potential Involvement in Apoptosis Signaling Pathways

The induction of apoptosis by related compounds suggests that this compound might activate either the intrinsic (mitochondrial) or extrinsic (death receptor) apoptotic pathways, leading to the activation of executioner caspases and programmed cell death.

Caption: Potential involvement of this compound in the intrinsic apoptosis pathway.

Conclusion

This compound is a promising natural product with potential anti-inflammatory and anticancer activities. While research specifically on this compound is in its early stages, studies on related compounds from the Cimicifuga genus provide a strong rationale for its further investigation. The experimental protocols and hypothesized signaling pathways presented in this guide offer a framework for future research to elucidate the precise mechanisms of action of this compound and to evaluate its therapeutic potential. Further studies are warranted to confirm these potential activities and to explore its suitability for drug development.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Triterpenoid saponins with anti-inflammatory activities from Ilex pubescens roots - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Cimiside E arrests cell cycle and induces cell apoptosis in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cimiside E arrests cell cycle and induces cell apoptosis in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Optimizing Cell Synchronization Using Nocodazole or Double Thymidine Block | Springer Nature Experiments [experiments.springernature.com]

- 6. Cell Synchronization by Double Thymidine Block - PMC [pmc.ncbi.nlm.nih.gov]

- 7. NF-κB - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

An In-depth Technical Guide to Cimiside B: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cimiside B, a cycloartane triterpenoid glycoside, represents a class of natural products with significant therapeutic potential. First isolated from the rhizomes of Cimicifuga dahurica, this compound has garnered interest for its prospective anti-inflammatory and anticancer properties. This technical guide provides a comprehensive overview of the discovery, history, and initial characterization of this compound, including detailed experimental protocols for its isolation and structure elucidation. Furthermore, it explores the biological activities of this compound, with a focus on its purported mechanisms of action involving key signaling pathways. This document is intended to serve as a foundational resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development.

Discovery and History

This compound was first reported as a novel natural product in 1999 by a team of researchers led by Wencai Ye. It was isolated from the rhizomes of Cimicifuga dahurica (Turcz.) Maxim., a plant belonging to the Ranunculaceae family. This plant has a long history of use in traditional Chinese medicine for its anti-pyretic and analgesic properties. The discovery of this compound was part of a broader investigation into the chemical constituents of Cimicifuga species, which are known to be a rich source of cycloartane triterpenoid glycosides.

The initial study focused on the isolation and structural elucidation of new compounds from this plant source. This compound was identified as a new member of the cycloartane glycoside family, a class of compounds characterized by a complex tetracyclic triterpene core with a distinctive cyclopropane ring.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₄₀H₆₄O₁₃ | [1] |

| Molecular Weight | 752.9 g/mol | [1] |

| Type of Compound | Triterpenoid Saponin (Cycloartane Glycoside) | [1] |

| CAS Number | 152685-91-1 | [2] |

Experimental Protocols

Isolation of this compound

The isolation of this compound from the rhizomes of Cimicifuga dahurica is a multi-step process involving extraction and chromatography. The following is a generalized protocol based on methods used for the isolation of cycloartane glycosides from this plant genus.

Workflow for the Isolation of this compound

Caption: Generalized workflow for the isolation of this compound.

Methodology:

-

Extraction: The air-dried and powdered rhizomes of Cimicifuga dahurica are extracted with 95% ethanol at room temperature. The extraction is typically repeated multiple times to ensure a comprehensive extraction of the plant material.

-

Concentration: The combined ethanol extracts are concentrated under reduced pressure to yield a crude extract.

-

Solvent Partitioning: The crude extract is suspended in water and partitioned successively with ethyl acetate. The ethyl acetate-soluble fraction, which is enriched with triterpenoid glycosides, is collected.

-

Column Chromatography: The ethyl acetate fraction is subjected to column chromatography on silica gel. The column is eluted with a gradient of solvents, typically a mixture of chloroform and methanol, with increasing polarity. Fractions are collected and monitored by thin-layer chromatography (TLC).

-

Further Purification: Fractions containing this compound are combined and subjected to further purification steps. This may include repeated column chromatography on silica gel or octadecylsilyl (ODS) silica gel, and often culminates in purification by high-performance liquid chromatography (HPLC) to yield pure this compound.[3]

Structure Elucidation

The structure of this compound was determined using a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Workflow for the Structure Elucidation of this compound

Caption: Workflow for the structure elucidation of this compound.

Methodology:

-

Mass Spectrometry (MS): Fast Atom Bombardment Mass Spectrometry (FAB-MS) or other high-resolution mass spectrometry techniques are used to determine the molecular weight and elemental composition of the compound.[4]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of NMR experiments is conducted to determine the connectivity of atoms within the molecule. This includes:

-

¹H NMR: To identify the types and number of protons.

-

¹³C NMR: To identify the types and number of carbon atoms.

-

2D NMR (e.g., COSY, HSQC, HMBC): To establish the connectivity between protons and carbons, and to piece together the overall structure of the aglycone and the sugar moieties.[3]

-

-

Acid Hydrolysis: To identify the sugar components of the glycoside, a sample of this compound is subjected to acid hydrolysis. The resulting monosaccharides are then identified by comparison with authentic standards, often using gas chromatography.[4]

Biological Activity and Mechanism of Action

While specific quantitative data for the biological activity of this compound is limited in the public domain, related compounds from Cimicifuga species have demonstrated significant anticancer and anti-inflammatory effects. The following sections describe the likely biological activities and mechanisms of action for this compound based on studies of analogous compounds.

Anticancer Activity

Cycloartane triterpenoid glycosides from Cimicifuga species have been shown to exhibit cytotoxic effects against various cancer cell lines. For instance, Cimiside E, a structurally related compound, has been shown to induce apoptosis in gastric cancer cells with an IC₅₀ value of 14.58 µM.[1][5] It is plausible that this compound exerts similar pro-apoptotic effects.

Potential Pro-Apoptotic Signaling Pathway of this compound

Caption: Putative pro-apoptotic signaling pathway of this compound.

The proposed mechanism involves the activation of both the extrinsic (death receptor-mediated) and intrinsic (mitochondrial) apoptotic pathways. This leads to the activation of initiator caspases (caspase-8 and caspase-9), which in turn activate the executioner caspase-3, ultimately leading to programmed cell death.[1][5]

Anti-inflammatory Activity